molecular formula C19H24N4O3S B2623736 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1788844-97-2

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2623736
CAS No.: 1788844-97-2
M. Wt: 388.49
InChI Key: URMODIHLCDCMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a pyrrolidine ring, and a pyridine moiety, making it a versatile molecule for different chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 2,5-dimethylbenzenesulfonyl chloride with the amine group of the pyrrolidine-pyridine intermediate under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine and pyrrolidine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-3-yl)pyrrolidin-3-yl]acetamide
  • **2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-4-yl)pyrrolidin-3-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzenesulfonamido group enhances its solubility and stability, while the pyridine and pyrrolidine rings provide a versatile scaffold for further modifications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMODIHLCDCMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.